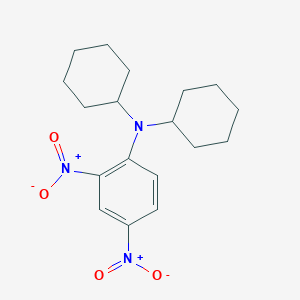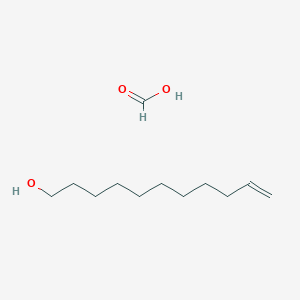
Formic acid;undec-10-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formic acid;undec-10-en-1-ol is a compound that combines formic acid, the simplest carboxylic acid, with undec-10-en-1-ol, an alkenyl alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formic acid can be synthesized through several methods, including the hydrolysis of methyl formate and the oxidation of formaldehyde . Undec-10-en-1-ol can be prepared through the reduction of undecylenic acid or the hydroformylation of 1-decene followed by reduction .
Industrial Production Methods
Industrial production of formic acid typically involves the hydrolysis of methyl formate, which is produced from methanol and carbon monoxide . Undec-10-en-1-ol is commercially available and can be produced through the reduction of undecylenic acid, which is derived from castor oil .
Analyse Chemischer Reaktionen
Types of Reactions
Formic acid undergoes various chemical reactions, including oxidation, reduction, and esterification . It can act as a reducing agent in the presence of metal catalysts and can be oxidized to carbon dioxide and water . Undec-10-en-1-ol can undergo reactions typical of alcohols and alkenes, such as oxidation, reduction, and addition reactions .
Common Reagents and Conditions
Oxidation: Formic acid can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Formic acid can be reduced to formaldehyde using mild reducing agents.
Esterification: Formic acid can react with alcohols to form esters in the presence of acid catalysts.
Major Products Formed
Formic Acid: Carbon dioxide, water, formaldehyde, and formate esters.
Undec-10-en-1-ol: Undecylenic acid, undecane, and various addition products.
Wissenschaftliche Forschungsanwendungen
Formic acid;undec-10-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a preservative in pharmaceuticals.
Wirkmechanismus
Formic acid exerts its effects through various mechanisms, including acting as a reducing agent and participating in hydrogen bonding . It targets enzymes and proteins involved in metabolic pathways, such as hydroxypyruvate isomerase and delta-aminolevulinic acid dehydratase . Undec-10-en-1-ol interacts with cellular membranes and proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Formic acid;undec-10-en-1-ol can be compared with other similar compounds, such as:
Formic Acid: Simplest carboxylic acid with strong reducing properties.
Undec-10-en-1-ol: Fatty alcohol with a double bond, used in various chemical reactions.
Undecylenic Acid: Derived from undec-10-en-1-ol, used in antifungal medications.
The uniqueness of this compound lies in its combination of properties from both formic acid and undec-10-en-1-ol, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
152358-78-6 |
|---|---|
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
formic acid;undec-10-en-1-ol |
InChI |
InChI=1S/C11H22O.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12;2-1-3/h2,12H,1,3-11H2;1H,(H,2,3) |
InChI-Schlüssel |
MBIYJXXXMYNKMX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCCO.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


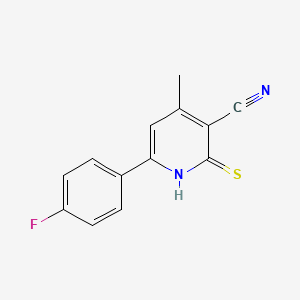
![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)
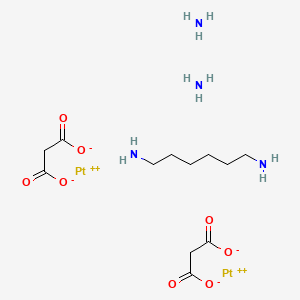
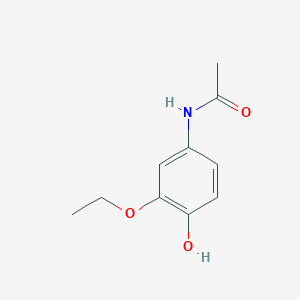
![3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one](/img/structure/B14279141.png)
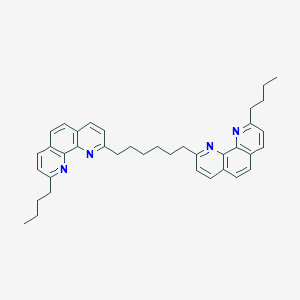
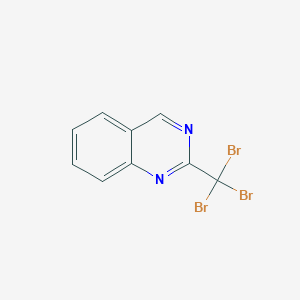
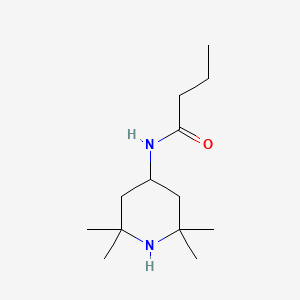
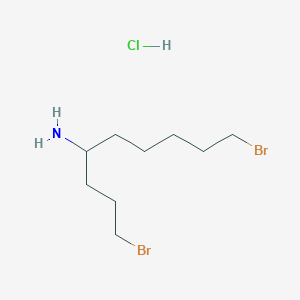
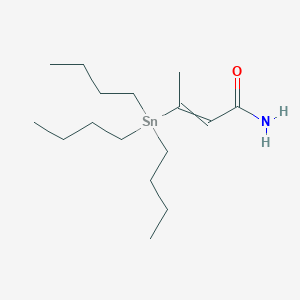
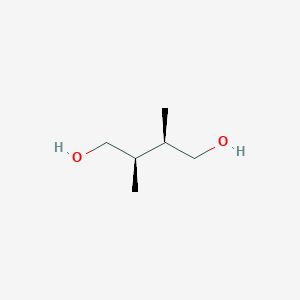
![3-[10-(4-Methoxyphenoxy)decyl]thiophene](/img/structure/B14279210.png)
